XLogP3 Lipophilicity Comparison: 1-Ethyl-5-methyl vs. 1-Methyl and 1,3,5-Trimethyl Analogs
The target compound exhibits a computed XLogP3 of -1.8, placing it between the more hydrophilic 1‑methyl analog (XLogP3 = -2.5) and the more lipophilic 1,3,5‑trimethyl analog (XLogP3 = -1.7) [1][2]. This intermediate lipophilicity may offer a balanced membrane-permeability profile relative to its closest in‑class neighbors.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -1.8 |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrazol-4-yl) analog: XLogP3 = -2.5; 2-(1,3,5-trimethyl-1H-pyrazol-4-yl) analog: XLogP3 = -1.7 |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 1-methyl analog; ΔXLogP3 = -0.1 vs. 1,3,5-trimethyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2024.11.20 release |
Why This Matters
Lipophilicity governs passive membrane permeability and non-specific protein binding; a shift of 0.7 log units is sufficient to alter cellular uptake and off-target binding profiles in cell-based assays.
- [1] PubChem CID 25220525, Computed Properties section, XLogP3-AA value. View Source
- [2] PubChem CID 25220521 (1-methyl analog) and CID 25220523 (1,3,5-trimethyl analog), Computed Properties, XLogP3-AA values. View Source
